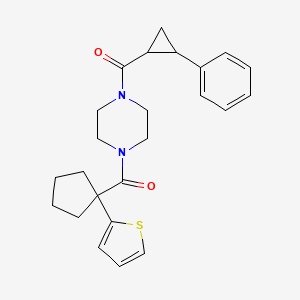

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 408.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tubulin Polymerization Inhibitors

Compounds derived from tricyclic heterocycles, including those with phenylpiperazine moieties, have been shown to possess excellent antiproliferative properties against a wide range of cancer cell lines by inhibiting tubulin polymerization. Such compounds demonstrate potential as novel cancer therapeutics due to their ability to induce G2/M phase cell cycle arrest in tumor cells (H. Prinz et al., 2017).

Anticancer and Antituberculosis Activity

A series of compounds with a structure incorporating elements similar to the queried compound have been synthesized and shown significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. These findings suggest the potential of such compounds in the development of treatments for cancer and tuberculosis (S. Mallikarjuna et al., 2014).

Antimicrobial Activities

Novel triazole derivatives, including those with piperazine components, have exhibited good or moderate activities against various microorganisms, indicating their potential use as antimicrobial agents (H. Bektaş et al., 2007).

Histamine H3 Receptor Antagonists

Phenyl(piperazin-1-yl)methanones have been identified as potent histamine H3 receptor antagonists, showing promise for the development of therapeutics targeting disorders related to the central nervous system, including sleep disorders (M. Letavic et al., 2015).

HIV Entry Inhibitors

Compounds acting as noncompetitive allosteric antagonists of the CCR5 receptor have shown potent antiviral effects for HIV-1, suggesting their use as novel HIV entry inhibitors (C. Watson et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target enzymes like acetylcholinesterase . These enzymes play a crucial role in neurotransmission, particularly in cholinergic neurons where they break down the neurotransmitter acetylcholine .

Mode of Action

These compounds often work by inhibiting the target enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The primary pathway affected is the cholinergic pathwayThis can enhance the transmission of nerve impulses along cholinergic pathways .

Result of Action

The overall effect of these compounds is typically an enhancement of cholinergic neurotransmission. This can have various effects depending on the specific neurons involved, but it often results in improved cognitive function .

Action Environment

The efficacy and stability of these compounds can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the compound’s action .

Properties

IUPAC Name |

(2-phenylcyclopropyl)-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2S/c27-22(20-17-19(20)18-7-2-1-3-8-18)25-12-14-26(15-13-25)23(28)24(10-4-5-11-24)21-9-6-16-29-21/h1-3,6-9,16,19-20H,4-5,10-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMUUJHBZVCSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2981725.png)

![N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2981727.png)

![methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2981729.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)

![1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2981740.png)

![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate](/img/structure/B2981744.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2981745.png)